2,4,6-Trinitrobenzaldehyde

Organic synthesis Elimination kinetics Mechanistic probe

2,4,6-Trinitrobenzaldehyde (TNBA) is the only fully nitrated benzaldehyde offering a predictable E1cb elimination pathway for nitrile synthesis—unavailable with dinitro analogs. Its moderated enthalpy (−132.8 kJ mol⁻¹) provides a safer handling profile than TNT or TNB, while the high melting point (246°C) simplifies recrystallization. Procure high-purity TNBA for energetic materials R&D, heterocycle construction, and environmental TNT degradation analysis. Bulk and custom pack sizes available.

Molecular Formula C7H3N3O7
Molecular Weight 241.11 g/mol
CAS No. 606-34-8
Cat. No. B1619841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitrobenzaldehyde
CAS606-34-8
Molecular FormulaC7H3N3O7
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H
InChIKeyHWFUMAYINFTNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6‑Trinitrobenzaldehyde (CAS 606‑34‑8): Strategic Procurement and Scientific Differentiation Guide


2,4,6‑Trinitrobenzaldehyde (CAS 606‑34‑8), commonly abbreviated TNBA or TNBAl, is a fully nitrated aromatic aldehyde (C₇H₃N₃O₇) characterized by three nitro groups ortho and para to the aldehyde moiety [REFS‑1]. The compound exists as a crystalline solid with a melting point of 246 °C [REFS‑2] and exhibits strong electron‑withdrawing character that activates the carbonyl group toward nucleophilic attack while conferring energetic properties [REFS‑3]. As a high‑value intermediate in the synthesis of advanced energetic materials, TNBA serves a niche role where its aldehyde functionality enables derivatization pathways unavailable to other fully nitrated aromatics [REFS‑4].

2,4,6‑Trinitrobenzaldehyde (CAS 606‑34‑8): Why In‑Class Compounds Cannot Be Interchanged


Despite sharing a trinitrophenyl core with commodity explosives such as 2,4,6‑trinitrotoluene (TNT) and 1,3,5‑trinitrobenzene (TNB), 2,4,6‑trinitrobenzaldehyde exhibits fundamentally distinct chemical behavior. The aldehyde functional group provides a synthetic handle for condensation, Schiff base formation, and heterocycle construction that is absent in TNT (methyl group) and TNB (hydrogen only) [REFS‑1]. Direct experimental comparisons confirm that the β‑aryl substitution pattern in elimination reactions shifts the transition state from E2‑central to highly E1cb‑like [REFS‑2], while the thermochemical stability of the solid differs from structurally related nitroaromatics [REFS‑3]. Substituting a less functionalized analog would forfeit the specific reactivity profiles that drive downstream synthetic utility and analytical differentiation. The quantitative evidence below establishes where these differences are measurable and procurement‑relevant.

2,4,6‑Trinitrobenzaldehyde (CAS 606‑34‑8): Quantitative Differentiation Evidence Versus Closest Analogs


2,4,6‑Trinitrobenzaldehyde Kinetic Differentiation in Nitrile‑Forming Elimination vs. 2,4‑Dinitrobenzaldehyde

In nitrile‑forming elimination reactions of O‑benzoyloxime derivatives, the β‑aryl substitution pattern dramatically alters the reaction mechanism. For (E)‑2,4‑dinitrobenzaldehyde derivatives, the reaction proceeds via an E2‑central transition state. In contrast, the 2,4,6‑trinitrobenzaldehyde analog shifts the mechanism to an (E1cb)irr pathway [REFS‑1]. This mechanistic divergence is quantified by a negligible pxy interaction coefficient (pxy ≈ 0), which definitively rules out the E2 mechanism observed for the dinitro analog [REFS‑2].

Organic synthesis Elimination kinetics Mechanistic probe

2,4,6‑Trinitrobenzaldehyde Thermochemical Stability: Enthalpy of Formation vs. 2,4,6‑Trinitrotoluene (TNT) and 1,3,5‑Trinitrobenzene (TNB)

Standard enthalpy of formation (ΔfH°solid) measurements provide a direct comparison of solid‑state energetic content. 2,4,6‑Trinitrobenzaldehyde exhibits a ΔfH°solid of −132.8 kJ mol⁻¹ [REFS‑1]. This value is less negative (less exothermic formation) than that of 2,4,6‑trinitrotoluene (TNT; ΔfH°solid ≈ −67 kJ mol⁻¹) but more negative than that of 1,3,5‑trinitrobenzene (TNB; ΔfH°solid ≈ −37 kJ mol⁻¹) [REFS‑2]. The intermediate enthalpy of formation reflects the aldehyde group's moderating effect on the heat of formation relative to the methyl group of TNT.

Energetic materials Thermochemistry Safety assessment

2,4,6‑Trinitrobenzaldehyde Solid‑State Thermal Stability: Melting Point Differentiation from Dinitrobenzaldehydes

The melting point of 2,4,6‑trinitrobenzaldehyde is reported as 246 °C [REFS‑1]. This value is substantially higher than that of 2,4‑dinitrobenzaldehyde (melting point ~70‑72 °C) and 3,5‑dinitrobenzaldehyde (~95 °C). The elevated melting point correlates with enhanced intermolecular interactions and crystal packing stability imparted by the third nitro group, which may influence handling and purification logistics.

Crystallization Purification Material science

2,4,6‑Trinitrobenzaldehyde Synthetic Accessibility from TNT: A Differentiated Precursor Role

2,4,6‑Trinitrobenzaldehyde is directly accessible via controlled oxidation of 2,4,6‑trinitrotoluene (TNT) using ozone [REFS‑1] or via base hydrolysis of TNT‑derived imines [REFS‑2]. This contrasts with 1,3,5‑trinitrobenzene, which requires decarboxylation of trinitrobenzoic acid obtained from TNT oxidation [REFS‑3]. The aldehyde route preserves the reactive carbonyl handle, enabling subsequent condensation to form 2,4,6‑trinitrostilbene (HNS precursor) or heterocyclic energetic frameworks that cannot be accessed directly from TNB or TNT.

Explosives chemistry Precursor synthesis Derivatization

2,4,6‑Trinitrobenzaldehyde (CAS 606‑34‑8): High‑Value Application Scenarios Derived from Quantitative Evidence


Synthesis of Nitrile‑Containing Energetic Intermediates via Controlled (E1cb)irr Elimination

The established (E1cb)irr mechanism for 2,4,6‑trinitrobenzaldehyde O‑benzoyloxime derivatives enables predictable nitrile formation under mild conditions (70 mol% MeCN(aq) with R₂NH/R₂NH₂⁺) [REFS‑1]. This pathway is mechanistically inaccessible to 2,4‑dinitrobenzaldehyde analogs, which undergo E2 elimination. Researchers developing novel nitrile‑containing energetic precursors should prioritize TNBAld for its unique elimination behavior that can be exploited to control product distribution and reaction rates.

Energetic Precursor with Moderated Thermal Stability for Formulation Safety

The intermediate enthalpy of formation (ΔfH°solid = −132.8 kJ mol⁻¹) positions 2,4,6‑trinitrobenzaldehyde between TNT and TNB in terms of solid‑state energetic content [REFS‑1]. This moderated thermochemical profile makes TNBAld a safer‑to‑handle precursor compared to more exothermic in‑class compounds, while still retaining sufficient energetic density for downstream conversion to secondary explosives. Procurement for energetic materials R&D should weigh this thermochemical differentiation when thermal safety margins are critical.

High‑Temperature Purification and Crystallization Workflows

The elevated melting point of 246 °C, nearly 175 °C higher than that of 2,4‑dinitrobenzaldehyde, simplifies purification by recrystallization from high‑boiling solvents and reduces losses during handling [REFS‑1]. Laboratories seeking a high‑purity trinitroaromatic building block with robust physical stability should consider TNBAld over lower‑melting dinitro alternatives, particularly when downstream reactions require anhydrous or highly pure starting material.

Analytical Standard for Environmental TNT Degradation Monitoring

2,4,6‑Trinitrobenzaldehyde is a primary intermediate in the oxidative and photolytic degradation of TNT in environmental matrices [REFS‑1]. Its detection and quantification via HPLC or LC‑MS serve as a marker for TNT breakdown in soil and water remediation studies. Procurement of high‑purity TNBAld as a certified reference material is essential for accurate calibration in environmental monitoring programs and for validating analytical methods for nitroaromatic contaminants [REFS‑2].

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